Methyl 3-(3-chlorobenzamido)-4,5-dihydrothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-chlorobenzamido)-4,5-dihydrothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely studied due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chlorobenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves the reaction of 3-chlorobenzoyl chloride with methyl 4,5-dihydrothiophene-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chlorobenzamido)-4,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-chlorobenzamido)-4,5-dihydrothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chlorobenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(3-chlorobenzamido)benzamido)butanoate: Another thiophene derivative with similar structural features.
[(3-Chlorobenzamido)methyl]triethylammonium chloride: A related compound used in benzamidomethylation reactions.
Uniqueness
Methyl 3-(3-chlorobenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of the 3-chlorobenzamido group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12ClNO3S |
---|---|
Molecular Weight |
297.76 g/mol |
IUPAC Name |
methyl 4-[(3-chlorobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
InChI |
InChI=1S/C13H12ClNO3S/c1-18-13(17)11-10(5-6-19-11)15-12(16)8-3-2-4-9(14)7-8/h2-4,7H,5-6H2,1H3,(H,15,16) |
InChI Key |
OZWSSPFQAFRTES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.